5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one
Description
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-5-7(2)12-10-9(6)8(13)3-4-11-10/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNXTBHSVOLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)CCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one typically involves multi-step organic reactions. A common synthetic route might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Activity : Studies have indicated potential anticancer properties, with mechanisms involving the modulation of specific cellular pathways .
- Anti-inflammatory Effects : It has been explored for its ability to reduce inflammation in various biological models .
- Neurological Applications : This compound may have implications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to its interaction with specific molecular targets .
Case Study 1: Anticancer Activity
A study published in Wiley Online Library highlighted the anticancer properties of 1,8-naphthyridine derivatives. The findings suggest that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structure–activity relationship (SAR) studies indicated that modifications to the naphthyridine scaffold could enhance potency against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research published in PubMed reviewed the antimicrobial activities of naphthyridine derivatives. It was found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria. The study emphasized the need for further exploration into the mechanism of action to develop effective therapies against antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one depends on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5,7-dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, highlighting substituent variations and their biological implications:
Physicochemical Properties
- Solubility : The 5,7-dimethyl derivative’s solubility in DMSO (~10 mM) is superior to brominated analogs (~2 mM) due to reduced crystallinity from methyl groups .
- Metabolic Stability: Methyl groups at C5 and C7 may hinder cytochrome P450 oxidation, enhancing metabolic stability compared to unsubstituted naphthyridinones .
Biological Activity
5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS: 698973-85-2) is a heterocyclic compound belonging to the naphthyridine family. Its biological activities have garnered attention in recent years due to its potential applications in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12N2O
- Molecular Weight : 176.21 g/mol
- IUPAC Name : 5,7-dimethyl-2,3-dihydro-1H-1,8-naphthyridin-4-one
Biological Activity Overview
This compound has been studied for various biological activities, primarily focusing on its antimicrobial and anticancer properties. The compound's structure suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. A study highlighted the effectiveness of 1,8-naphthyridine derivatives against multi-resistant bacterial strains. While specific data on this compound is limited, its structural similarity to other naphthyridine compounds suggests potential efficacy against bacteria such as E. coli and S. aureus .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 7-acetamido-1,8-naphthyridin | ≥ 1.024 µg/mL | E. coli, S. aureus |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin) | Variable | P. aeruginosa |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has also been explored. Certain studies have indicated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The exact pathways for this compound remain to be elucidated but are expected to involve similar mechanisms as observed in related compounds .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Naphthyridine derivatives may inhibit bacterial topoisomerases or other critical enzymes involved in DNA replication and repair.
- Synergistic Effects : Studies have shown that combining naphthyridine derivatives with existing antibiotics can enhance their efficacy against resistant strains .
Case Studies
A notable case study involved the evaluation of antibiotic-modulating activity of naphthyridine derivatives. When combined with fluoroquinolones like norfloxacin and ofloxacin, the MIC values significantly decreased for resistant strains of bacteria. This indicates a synergistic effect that could enhance treatment options for infections caused by resistant organisms .
Q & A
Q. Q1. What are the common synthetic routes for 5,7-dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives?
Methodological Answer: The core structure is typically synthesized via cyclization or condensation reactions. For example:
- Cyclization with Ethanol/Base Systems : Ethanol/sodium ethoxide under reflux facilitates cyclization of intermediates like ethyl 3-(2-(4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)hydrazono)butanoate to form pyrazolone derivatives (e.g., compound 5 in Scheme 2 of ).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids or esters using Pd catalysts (e.g., compound 10a synthesized with 80.4% yield, as in ).
- Heterocyclic Substrate Modification : Derivatives can be synthesized from fused heterocycles, such as isoxazolo[4,3-c][1,8]naphthyridine ().
Q. Q2. How can substituent effects be systematically studied to optimize biological activity in 1,8-naphthyridinone derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Introduce substituents at positions 3, 5, and 7 (e.g., halogen, aryl, or oxadiazole groups) and evaluate their impact. For instance:
- Parallel Synthesis : Use combinatorial libraries with diverse substituents (e.g., 6a–6h in ) and screen for cytotoxicity (e.g., MCF7 cell line assays in ).
Basic Characterization Techniques
Q. Q3. What analytical methods are critical for confirming the structure of 1,8-naphthyridinone derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR assign aromatic protons and substituents (e.g., compound 6h δ 2.58 ppm for CH₃ in ).
- Mass Spectrometry (MS) : ESI-QTOF-MS confirms molecular weight (e.g., compound 6h m/z 421.1 [M+H]⁺ in ).
- X-ray Crystallography : Resolves dihydro-1,8-naphthyridinone ring conformation and hydrogen-bonding patterns (e.g., dimer formation in ).
Advanced Mechanistic Studies
Q. Q4. How does this compound enhance cisplatin sensitivity in cancer cells?
Methodological Answer:
- ATR/CHK1 Pathway Inhibition : Derivatives like 6e and 6h () disrupt DNA damage response (DDR) by blocking ATR/CHK1 signaling, preventing repair of cisplatin-induced DNA lesions.
- Apoptosis Assays : Use Hoechst staining and annexin V-FITC/PI to quantify cell death ().
- Molecular Docking : Simulate binding to ATR kinase (e.g., compound 6h shows strong interaction with ATP-binding pockets) .
Q. Q5. How can researchers address discrepancies in reported biological activities of 1,8-naphthyridinone derivatives?
Methodological Answer:
- Control for Substituent Effects : Compare analogs with identical cores but varying substituents (e.g., 6h vs. 12 in , where 4-fluorophenyl reduces yield to 40.8%).
- Standardize Assay Conditions : Use consistent cell lines (e.g., MCF7 vs. HeLa) and cisplatin concentrations (e.g., 10 µM in ).
- Validate Mechanisms : Replicate western blotting for DDR markers (e.g., γH2AX, p-CHK1) across independent labs .
Advanced Experimental Design
Q. Q6. What strategies improve the solubility and bioavailability of 1,8-naphthyridinone derivatives in preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
